![molecular formula C16H21N5O4 B2951847 Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 2108756-00-7](/img/structure/B2951847.png)

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

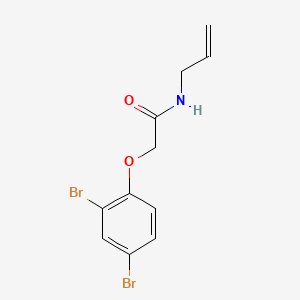

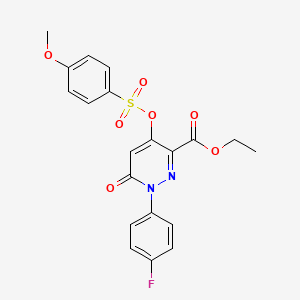

This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . It has a molecular formula of C16H20N4O4 and a molecular weight of 332.35 . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves a sequential structural modification of the pyrazolopyrazinone fragment. The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones. This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is an important biheteroaromatic system . The compound contains functional groups at positions 6 and 7, which have received limited attention so far, thereby restricting its medical and biological potential .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .Physical and Chemical Properties Analysis

The IR spectrum of this compound shows peaks at 1677 cm-1 (C=O) and 3328 cm-1 (NH) . The 1H NMR spectrum shows peaks at various chemical shifts .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research into compounds structurally similar to Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate often focuses on their synthesis and potential reactivity. For example, the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups demonstrates the utility of these compounds in generating new N-fused heterocycles with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).

Potential Medicinal Applications

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for targeting Mycobacterium tuberculosis GyrB inhibitors illustrate the potential medicinal applications of these compounds. One such compound showed promising activity against Mycobacterium smegmatis and was not cytotoxic at observed effective concentrations, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Corrosion Inhibition for Industrial Applications

Pyranopyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial pickling processes. These studies show that these compounds can form adsorbed films on metal surfaces, demonstrating their application beyond medicinal chemistry into industrial applications (Dohare et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been extensively studied in the biomedical field, leading to the discovery ofvasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists, selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators, inhibitors of mycobacterium tuberculosis H37RV, inhibitors of lung cancer tumors A549 and H322b, inhibitors of catalytic activity of HIV-1 integrase, TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various physiological processes and disease states.

Mode of Action

It is known that the compound undergoescarbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution to yield methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are transformed into the corresponding carboxylic acids by alkaline hydrolysis . This transformation could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Similar compounds have been proposed for the treatment oflysosomal and neurodegenerative, as well as cardiovascular diseases . This suggests that the compound may influence pathways related to these conditions.

Pharmacokinetics

The molecular weight of the compound is221.21 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the potential targets and disease states mentioned above, it can be inferred that the compound may have a range of effects, including modulation of receptor activity, inhibition of enzymatic activity, and potential therapeutic effects in various disease states .

Propiedades

IUPAC Name |

ethyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-3-25-16(24)20-6-4-11(5-7-20)18-14(22)12-8-13-15(23)17-10(2)9-21(13)19-12/h8-9,11H,3-7H2,1-2H3,(H,17,23)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLJSAODIFCPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2951772.png)

![1-(1,3-benzothiazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide](/img/structure/B2951775.png)

![1-(2-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2951776.png)

![N-(sec-butyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2951777.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2951781.png)

![4-butoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2951782.png)